molecular formula C10H16N4O B11896095 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-26-0

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11896095
CAS No.: 646056-26-0
M. Wt: 208.26 g/mol
InChI Key: QTVXTNSCAPFCKO-UHFFFAOYSA-N
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Description

5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and diazaspiro moieties in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
  • 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole

Uniqueness

Compared to similar compounds, 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of new materials or as a bioactive compound in medicinal chemistry.

Properties

CAS No.

646056-26-0

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H16N4O/c1-13-5-2-3-10(13)4-6-14(7-10)9-11-8-12-15-9/h8H,2-7H2,1H3

InChI Key

QTVXTNSCAPFCKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=NC=NO3

Origin of Product

United States

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